2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds with significant biological activities
Mechanism of Action
Target of Action
It has been used in the synthesis of zwitter-ionic oligonucleotide derivatives , suggesting that it may interact with nucleic acids.
Mode of Action
The compound is used in the synthesis of zwitter-ionic oligonucleotide derivatives . These derivatives are created via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support . The resulting oligonucleotides modified by one to five THIQ groups in various positions .
Result of Action
The zwitter-ionic character of the oligonucleotide derivatives synthesized using 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is reflected in their varying mobility under conditions of denaturing PAGE . The thermal stability of the duplexes of oligodeoxynucleotides containing THIQ groups with complementary DNA and RNA only slightly differed from that of natural DNA:DNA and DNA:RNA duplexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride or zinc chloride.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions to form sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to form more saturated compounds.
Acylation and Alkylation: The acetyl group can participate in further acylation or alkylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Isoquinoline Derivatives: Formed by oxidation of the tetrahydroisoquinoline core.
Scientific Research Applications
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and neuroprotective agents.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex molecules, particularly in the development of new synthetic methodologies.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the acetyl and sulfonyl chloride groups.
2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride: A similar compound with a trifluoroacetyl group instead of an acetyl group.
Uniqueness
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it particularly valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULMLDROTQLKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504199 | |
Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-39-1 | |
Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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